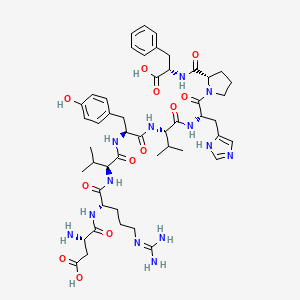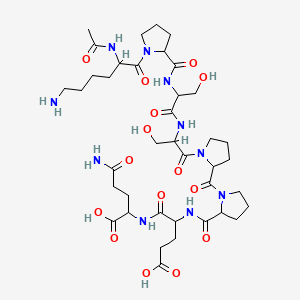
Argireline
Overview
Description
Acetyl Hexapeptide-3 (acetate), also known as Argireline, is a synthetic peptide composed of six amino acids. It is widely recognized for its application in cosmetic products, particularly for its anti-wrinkle properties. This compound is a fragment of the SNAP-25 protein, which is involved in the release of neurotransmitters. By inhibiting the formation of the SNARE complex, Acetyl Hexapeptide-3 (acetate) can reduce muscle contractions, thereby minimizing the appearance of wrinkles .
Mechanism of Action
Target of Action
Argireline, also known as Acetyl Hexapeptide-3, primarily targets the proteins that control muscle movement . Its chemical structure is based on a fragment of the protein Synaptosomal-Associated Protein 25 (SNAP-25), which is involved in the release of neurotransmitters in the body . The primary role of these targets is to facilitate muscle contraction, which this compound inhibits .
Mode of Action
This compound works by mimicking the effects of a neurotransmitter called acetylcholine, which is involved in muscle contraction . It interferes with the chemical signals that cause muscles to contract . By inhibiting these signals, this compound helps to relax facial muscles, thereby reducing the formation and appearance of wrinkles and fine lines .
Biochemical Pathways
The biochemical process begins at the neuromuscular junction, where nerves and muscles communicate through neurotransmitters . Normally, neurotransmitters are released from nerve endings to stimulate muscle contractions . This compound interrupts this process by preventing the release of these neurotransmitters . Specifically, this compound inhibits the SNARE complex, a group of proteins essential for the release of neurotransmitters . By blocking this complex, this compound reduces the frequency and intensity of muscle contractions .
Pharmacokinetics
It’s known that this compound is a synthetic peptide that is commonly used in skincare and cosmetic products . It’s applied topically and is known to penetrate the skin to reach the underlying muscle tissue .
Result of Action
The result of this compound’s action is a temporary relaxation of the facial muscles, leading to smoother and firmer-looking skin . It reduces the appearance of fine lines and wrinkles, particularly in the forehead and around the eyes . By inhibiting muscle contractions, this compound helps to smoothen out the skin and create a more youthful complexion .
Biochemical Analysis
Biochemical Properties
Argireline plays a significant role in biochemical reactions. It interacts with the SNARE complex (SNAP Receptor, soluble N–ethylmaleimide sensitive factor (NSF) attachment protein receptor), thus preventing muscle contraction . This interaction destabilizes the formation of the SNARE complex, reducing facial lines and wrinkles .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interfering in catecholamine release . This interference prevents muscle contraction, thereby reducing the appearance of wrinkles .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting vesicle docking . It prevents the formation of the ternary SNARE complex, which is required for muscle contraction . This inhibition interferes with catecholamine release, reducing the degree of facial wrinkles .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific details on the product’s stability, degradation, and long-term effects on cellular function are not mentioned in the available literature, it is known that this compound has significant anti-wrinkle activity .
Metabolic Pathways
This compound is known to interfere with the formation of the SNARE complex, which plays a crucial role in cellular metabolism .
Transport and Distribution
Given its role in preventing the formation of the SNARE complex, it can be inferred that this compound may interact with various cellular components .
Subcellular Localization
Given its role in inhibiting the formation of the SNARE complex, it can be inferred that this compound may be localized to areas where this complex forms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl Hexapeptide-3 (acetate) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) for activation and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of Acetyl Hexapeptide-3 (acetate) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Acetyl Hexapeptide-3 (acetate) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with reduced thiol groups.
Substitution: Modified peptides with altered sequences.
Scientific Research Applications
Acetyl Hexapeptide-3 (acetate) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in neurotransmitter release and muscle contraction inhibition.
Medicine: Explored for potential therapeutic applications in conditions involving muscle hyperactivity, such as blepharospasm.
Industry: Widely used in cosmetic formulations for its anti-aging properties
Comparison with Similar Compounds
Similar Compounds
Acetyl Hexapeptide-8: Often confused with Acetyl Hexapeptide-3, it has similar anti-wrinkle properties.
Palmitoyl Pentapeptide-4: Another peptide used in anti-aging products, known for stimulating collagen production.
Dipeptide Diaminobutyroyl Benzylamide Diacetate: Mimics the effects of snake venom to inhibit muscle contractions.
Uniqueness
Acetyl Hexapeptide-3 (acetate) is unique due to its specific inhibition of the SNARE complex, making it a non-toxic alternative to botulinum toxin for cosmetic applications. Its ability to reduce muscle contractions without significant side effects sets it apart from other peptides .
Properties
CAS No. |
616204-22-9 |
|---|---|
Molecular Formula |
C35H62N14O11S |
Molecular Weight |
887.0 g/mol |
IUPAC Name |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]hex-5-enoic acid |
InChI |
InChI=1S/C35H62N14O11S/c1-18(20(45-19(2)50)9-12-27(52)53)44-23(10-13-28(54)55)31(58)49-25(14-17-61-3)33(60)48-24(8-11-26(36)51)32(59)47-22(7-5-16-43-35(40)41)30(57)46-21(29(37)56)6-4-15-42-34(38)39/h20-25,44H,1,4-17H2,2-3H3,(H2,36,51)(H2,37,56)(H,45,50)(H,46,57)(H,47,59)(H,48,60)(H,49,58)(H,52,53)(H,54,55)(H4,38,39,42)(H4,40,41,43)/t20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
AJLNZWYOJAWBCR-OOPVGHQCSA-N |
SMILES |
CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)O)C(=C)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=C)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetyl Hexapeptide-3; Acetyl Hexapeptide-8; Acetyl-glu-glu-met-gln-arg-arg-amide; Argireline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


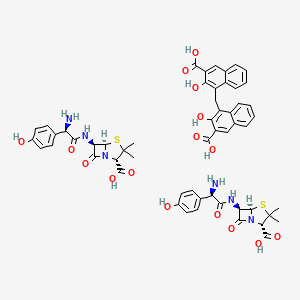
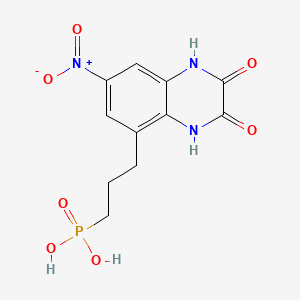
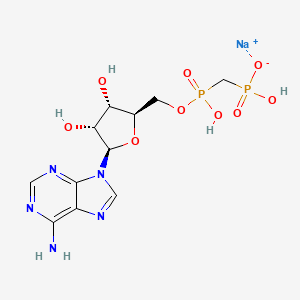
![(3S)-4-[[(3S,4R,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-31-[(1S)-1-carboxyethyl]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-[[(Z)-10-methyldodec-3-enoyl]amino]-4-oxobutanoic acid](/img/structure/B605493.png)
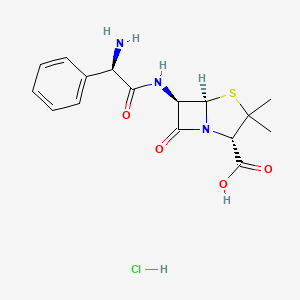
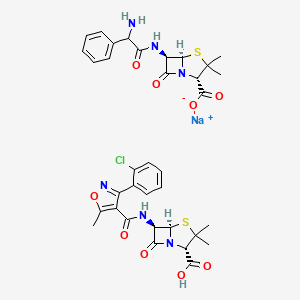

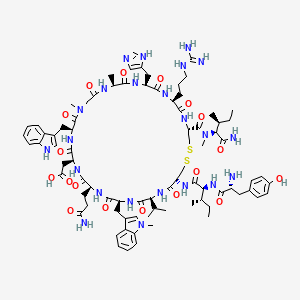
![[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride](/img/structure/B605505.png)
